2-Methyl-6-[(oxan-4-yl)methoxy]aniline
Description
2-Methyl-6-[(oxan-4-yl)methoxy]aniline is an aromatic amine derivative featuring a methyl group at the ortho-position (C2) and a tetrahydropyran-4-ylmethoxy group at the para-position (C6) relative to the amine (–NH₂) group. This compound is of interest in organic synthesis, particularly in the development of Schiff bases, catalysts, and pharmacologically active molecules .
Properties
IUPAC Name |
2-methyl-6-(oxan-4-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-3-2-4-12(13(10)14)16-9-11-5-7-15-8-6-11/h2-4,11H,5-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXIBAMQPHPPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Methyl-6-[(oxan-4-yl)methoxy]aniline has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Methyl-6-[(oxan-4-yl)methoxy]aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
The following analysis compares 2-Methyl-6-[(oxan-4-yl)methoxy]aniline with structurally related aniline derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects and Reactivity
2-Methyl-6-ethylaniline
- Structure : Methyl (C2) and ethyl (C6) substituents.
- Reactivity : The ethyl group is electron-donating via inductive effects, increasing electron density at the aromatic ring. This enhances nucleophilicity of the amine, favoring reactions like diazotization or Schiff base formation .
- Applications : Used as a precursor for Schiff base catalysts in organic synthesis .
4-Methoxy-2-methylaniline
- Structure : Methyl (C2) and methoxy (C4) substituents.
- Reactivity : The methoxy group (–OCH₃) is strongly electron-donating via resonance, further activating the ring toward electrophilic substitution. However, steric hindrance at C2 may limit reactivity at adjacent positions .
- Safety : Classified with hazard codes P261 (avoid inhalation) and P280 (wear protective gear), typical for aromatic amines .
2-Methyl-6-(trifluoromethyl)aniline
- Structure : Methyl (C2) and trifluoromethyl (CF₃, C6) substituents.
- Reactivity : The CF₃ group is electron-withdrawing, reducing the amine’s basicity and nucleophilicity. This makes the compound less reactive in condensation reactions compared to alkoxy-substituted analogs .
2-Methyl-6-(prop-1-en-2-yl)aniline
- Structure : Methyl (C2) and isopropenyl (C6) substituents.
- However, the amine’s stability may be compromised under acidic conditions .
Key Differences in this compound :
- The tetrahydropyran-methoxy group combines steric bulk (from the six-membered ring) with moderate electron-donating effects.
- Enhanced solubility in polar aprotic solvents (e.g., DMF, THF) compared to alkyl-substituted analogs due to oxygen atoms in the tetrahydropyran ring.
- Potential for chiral applications if synthesized enantioselectively, given the tetrahydropyran’s stereochemistry.
Physicochemical Properties (Inferred from Analogs)
*Estimated based on molecular formula (C₁₃H₁₉NO₂).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
